molecular formula C5H11NNa2O6S4 B057646 Dimehypo CAS No. 52207-48-4

Dimehypo

Cat. No. B057646
CAS RN: 52207-48-4
M. Wt: 355.4 g/mol
InChI Key: QSOHVSNIQHGFJU-UHFFFAOYSA-L
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Description

Synthesis Analysis

Dimehypo's synthesis and related compounds have been explored in various studies focusing on chemical synthesis techniques. For instance, the synthesis of aliphatic dimeric N-isopropylhydroxamic acids, which share similarities in chemical structure manipulation techniques that might be relevant to synthesizing compounds like Dimehypo, reveals insights into complex organic synthesis strategies. These methodologies offer a glimpse into the chemical reactions and principles that could underlie the synthesis of Dimehypo and similar compounds (Smith & Raymond, 1980).

Scientific Research Applications

  • Effects on Silkworms : Dimehypo has been found to negatively impact the growth and cocooning of silkworms, Bombyx mori. It impedes larval growth, prolongs their life cycle, and is extremely harmful to cocooning. It also alters the ultrastructure of the posterior silk gland cell, affecting fibroin biosynthesis and the gland's physiological activity (Wang et al., 1999).

  • Soil Enzyme Activity : Research indicates that Dimehypo significantly inhibits the activity of soil enzymes like urease, polyphenol oxidase, and peroxidase. It's notably more inhibitory at lower concentrations. Dimehypo's effect on soil urease activity is particularly pronounced (He Wen-xiang, 2002).

  • Toxicity to Algae : Dimehypo exhibits toxic effects on Dunaliella salina, a unicellular green alga. It impacts cell growth, β-carotene levels, and induces morphological changes and enzyme activity variations. At certain concentrations, it can completely inhibit cell growth and β-carotene production (Chen & Jiang, 2011).

  • Impact on Blood Cholinesterase in Rats : Higher doses of Dimehypo can inhibit the activity of cholinesterase in rats. This inhibition varies with the dose of Dimehypo, and it's comparatively less potent than methamidophos in this regard (Wan et al., 2002).

  • Pesticide Residue Risk Analysis : Dimehypo is among the pesticides recommended to be avoided in farming practices, as per a study analyzing pesticide use in Jiangxi Province (Yao Pei-pe, 2013).

  • Effects on Proteolytic Enzyme Activity in Spiders : Dimehypo affects the proteolytic enzyme activity in the midgut of spiders. Low doses increase the activity, while high doses inhibit it. This study used a novel piezoelectric quartz crystal impedance technique for analysis (Fu et al., 2011).

  • Acute Toxicity on Aquatic Life : The substance has been found to exhibit acute toxicity to Clarias lazera, a type of catfish, indicating its potential harmful effects on aquatic ecosystems (Wen Tao, 2012).

  • Genetic Analysis in Insects : A genetic analysis of resistance to Dimehypo in the diamondback moth, Plutella xylostella L., revealed insights into the molecular mechanisms of resistance, potentially guiding future pest control strategies (Luogen et al., 2005).

Safety And Hazards

Dimehypo is harmful if swallowed or in contact with skin . It is toxic to bees . When handling Dimehypo, it’s recommended to wear suitable protective clothing and gloves . In case of ingestion or skin contact, immediate medical attention is advised .

Future Directions

Dimehypo has been registered with the PNG Conservation and Environment Protection Authority (CEPA) to be used as an alternative to Methamidophos for the control of oil palm foliage pests . It is applied through Targeted Trunk Injection (TTI) and is cheaper than Methamidophos .

properties

IUPAC Name

disodium;2-(dimethylamino)-1,3-bis(sulfonatosulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO6S4.2Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOHVSNIQHGFJU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CSS(=O)(=O)[O-])CSS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NNa2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98968-92-4 (Parent)
Record name Thiosultap-disodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6058394
Record name Thiosultap-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimehypo

CAS RN

52207-48-4
Record name Thiosultap-disodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiosultap-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiosulfuric acid (H2S2O3), SS,SS'-[2-(dimethylamino)-1,3-propanediyl] ester, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOSULTAP-DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q555U959O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
H Chen, JG Jiang - Chemosphere, 2011 - Elsevier
… dimehypo widely used in agriculture and veterinary as pesticides. The influences of trichlorfon and dimehypo … L −1 trichlorfon or 0.0005 g L −1 dimehypo, cell responses were similar to …
Number of citations: 57 www.sciencedirect.com
J Wang, D Yin, G Lu, F Zhou - Pesticide science, 1999 - Wiley Online Library
… The acute and chronic toxicity of dimehypo to Bombyx … dimehypo was extremely harmful to the cocooning of B mori. Ultrastructural evidence suggests that adverse effects of dimehypo …
Number of citations: 17 onlinelibrary.wiley.com
ZH Chen, CX Liu, FL Li, ZJ Han - Acta Entomologica Sinica, 1993 - worldveg.tind.io
Diamond-back moth (Plutella xylostella) larvae in fourth instar were topically applied with dimehypo and cartap in seccessive generations in the laboratory to develop resistant strains of …
Number of citations: 10 worldveg.tind.io
Z Chen, Z Han, F Li, C Liu - Insect Science, 1995 - Wiley Online Library
… The resistance reached 178 fold in dimehypo resistant strain in … from 167 to 57 fold in dimehypo resistant strain and from 74 to … to dimehypo and cross resistances of dimehypo resistant …
Number of citations: 5 onlinelibrary.wiley.com
Z Chen, C Mi, D Ye, B Cheng - 1988 - inis.iaea.org
… 35 S-labelled dimehypo (35 S-dimehypo) on agricultural environment … 35 S-dimehypo could enter the bodies of grass carps … Liquid and granulated 35 S-dimehypo were fed to quail and …
Number of citations: 1 inis.iaea.org
和文祥, 蒋新, 余贵芬, 卞永荣 - Acta Pedologica Sinica, 2003 - pedologica.issas.ac.cn
… The relationship between the concentration of dimehypo and soil urease activity parameters was studied in this paper. The results showed that the characteristics of soil urease had …
Number of citations: 9 pedologica.issas.ac.cn
C Luogen, Z Hai, C Zhihao, L Zhongying - Journal of Pest Science, 2005 - Springer
… the molecular mechanisms of resistance to dimehypo in a resistant strain of diamondback … acetylcholine receptor is the main mechanism in dimehypo resistance, the results from this …
Number of citations: 5 link.springer.com
Z Haigen, L Yusuo, G Ruizhong - Rural Eco-environment, 2005 - europepmc.org
Using filter contact method, acute toxicity of carbofuran and dimehypo, single or combined… dimehypo and carbofuran is 17.19 and 54.06# mu# g• cm~(-2), respectively, so that dimehypo …
Number of citations: 5 europepmc.org
C Luogen, L Fengrliang, H Zhaojiu… - Kun Chong xue bao …, 2001 - europepmc.org
… its resistant and susceptible strains to dimehypo and cartap in the … 1 or more special bands in NILS of dimehypo resistance (DR), but … to dimehypo and cartap in the diamond back moth. …
Number of citations: 5 europepmc.org
C Luogen, L Fengliang, H Zhaojiu… - Kun Chong Xue Bao …, 2001 - europepmc.org
Realized heritability of resistance to dimehypo and cartap in diamondback moth, Plutella xylostella - Abstract - Europe PMC … Realized heritability of resistance to dimehypo and …
Number of citations: 4 europepmc.org

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